molecular formula C20H35NO B1360196 2-Tetradecyloxyaniline CAS No. 41710-89-8

2-Tetradecyloxyaniline

Cat. No. B1360196
CAS RN: 41710-89-8
M. Wt: 305.5 g/mol
InChI Key: IXZBAJOADDIGIP-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Properties

  • The synthesis of 2-tetradecyloxyaniline involves several routes, one of which starts with o-aminophenol and acetic anhydride. This process, developed by the Institute of Environmental Technology of Shanxi University, offers a facile method for the commercial production of 2-tetradecyloxyaniline. This compound's properties and applications are also briefly introduced in the study, highlighting its potential uses in various fields (Wang Wu, 2005).

Safety And Hazards

Specific safety and hazard information for 2-Tetradecyloxyaniline is not readily available in the literature. As with all chemicals, it should be handled with appropriate safety measures.


Future Directions

The future directions for the use and study of 2-Tetradecyloxyaniline are not readily available in the literature. Given its structure, it may have potential applications in the development of new materials or pharmaceuticals, but further research would be needed to explore these possibilities.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

2-tetradecoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-22-20-17-14-13-16-19(20)21/h13-14,16-17H,2-12,15,18,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZBAJOADDIGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068345
Record name Benzenamine, 2-(tetradecyloxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tetradecyloxyaniline

CAS RN

41710-89-8
Record name 2-(Tetradecyloxy)benzenamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzenamine, 2-(tetradecyloxy)-
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Record name Benzenamine, 2-(tetradecyloxy)-
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Record name Benzenamine, 2-(tetradecyloxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tetradecyloxyaniline
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Synthesis routes and methods

Procedure details

2-Myristyloxybenzohydroxamic acid was synthesized according to the method provided in part (i) of Example 1. Thereafter, one gram of said compound was dissolved in 5 ml of tetrahydrofuran, and thereto were added 0.83 ml of sodium methylate (28 wt % methanol solution) and 20 ml of acetonitrile. The mixture was heated to 60° C. and kept there for 1.5 hours with stirring (the formation rate of the desired compound in this reaction system was found to be 100% by an analysis using high-speed liquid chromatography). The resulting solution was admixed with 50 ml of ethyl acetate, and washed once with 50 ml of saturated brine and then twice with water. The organic layer was separated from the aqueous layer, dried with Glauber's salt, and then concentrated. The residue was admixed with 5 ml of methanol, and cooled in an ice bath to precipitate white crystals. These white crystals were filtered off, washed with 0.5 ml of ice-cold methanol, and then dried. Thus, 400 mg of 2-myristyloxyaniline (Compound 3) was obtained in a 67% yield. The melting point thereof was 45.5°-46.5° C.
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
said compound
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.83 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

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